Potassium (2,2-difluoro-3,3-dimethylcyclopropyl)trifluoroborate
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Overview
Description
Potassium (2,2-difluoro-3,3-dimethylcyclopropyl)trifluoroborate is a chemical compound with the molecular formula C5H7BF5K It is a potassium salt of a boronic acid derivative, known for its unique structural and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium (2,2-difluoro-3,3-dimethylcyclopropyl)trifluoroborate typically involves the reaction of 2,2-difluoro-3,3-dimethylcyclopropylboronic acid with potassium trifluoroborate under specific reaction conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature and solvent choice are optimized to achieve high yields.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions with stringent control over reaction parameters. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: Potassium (2,2-difluoro-3,3-dimethylcyclopropyl)trifluoroborate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium cyanide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Generation of various substituted cyclopropyl derivatives.
Scientific Research Applications
Chemistry: This compound is used as a reagent in organic synthesis, particularly in cross-coupling reactions and as a building block for complex molecular structures.
Biology: It has applications in bioconjugation techniques, where it is used to label biomolecules for imaging and tracking purposes.
Medicine: Research is ongoing to explore its potential as a drug precursor or intermediate in the synthesis of pharmaceuticals.
Industry: Its unique properties make it valuable in the development of advanced materials and catalysts for industrial processes.
Mechanism of Action
The mechanism by which Potassium (2,2-difluoro-3,3-dimethylcyclopropyl)trifluoroborate exerts its effects involves its interaction with various molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, which is crucial in its biological and chemical applications.
Comparison with Similar Compounds
Potassium (2,2-difluoro-3,3-dimethylcyclopropyl)boronic acid
Potassium trifluoroborate salts of other cyclopropyl derivatives
Uniqueness: Potassium (2,2-difluoro-3,3-dimethylcyclopropyl)trifluoroborate stands out due to its unique combination of fluorine atoms and the cyclopropyl ring, which imparts distinct chemical reactivity and stability compared to other similar compounds.
This compound's versatility and unique properties make it a valuable tool in scientific research and industrial applications. Its continued study and development hold promise for future advancements in various fields.
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Properties
IUPAC Name |
potassium;(2,2-difluoro-3,3-dimethylcyclopropyl)-trifluoroboranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BF5.K/c1-4(2)3(5(4,7)8)6(9,10)11;/h3H,1-2H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSRQWYFCSKBAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1C(C1(F)F)(C)C)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BF5K |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2416056-32-9 |
Source
|
Record name | potassium (2,2-difluoro-3,3-dimethylcyclopropyl)trifluoroboranuide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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